molecular formula C18H15ClN4O B5407864 4-{1-[2-chloro-5-(1H-pyrazol-1-yl)benzoyl]-3-azetidinyl}pyridine

4-{1-[2-chloro-5-(1H-pyrazol-1-yl)benzoyl]-3-azetidinyl}pyridine

Cat. No.: B5407864
M. Wt: 338.8 g/mol
InChI Key: WEVLSYKJXRBPRW-UHFFFAOYSA-N
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Description

4-{1-[2-chloro-5-(1H-pyrazol-1-yl)benzoyl]-3-azetidinyl}pyridine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "compound X" in the scientific literature. In

Mechanism of Action

The mechanism of action of compound X is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. Specifically, compound X has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. By inhibiting HDAC activity, compound X can induce changes in gene expression that lead to cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that compound X has a variety of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, compound X has been shown to have antioxidant activity and can protect cells from oxidative stress. Additionally, compound X has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using compound X in lab experiments is its potency and specificity. Compound X has been shown to have a high affinity for its target enzymes and signaling pathways, making it a powerful tool for studying these processes. Additionally, the synthesis method for compound X has been optimized to produce high yields of pure product, making it suitable for large-scale experiments.
However, there are also limitations to using compound X in lab experiments. One of the main limitations is its potential toxicity. Compound X has been shown to have cytotoxic effects on some cell types, which can limit its use in certain experiments. Additionally, the mechanism of action of compound X is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on compound X. One area of research is in the development of new cancer treatments based on compound X. By further understanding the mechanism of action of compound X, researchers may be able to develop more targeted and effective cancer therapies. Additionally, research on the neuroprotective effects of compound X may lead to new treatments for neurodegenerative diseases.
Another potential area of research is in the development of new synthetic methods for compound X. By developing more efficient and cost-effective synthesis methods, researchers may be able to produce larger quantities of compound X for use in scientific research and potential drug development.
Conclusion:
In conclusion, compound X is a chemical compound that has shown great promise in scientific research. Its potential applications in cancer treatment, anti-inflammatory therapy, and neuroprotection make it a valuable tool for researchers. While there are limitations to using compound X in lab experiments, its potency and specificity make it a powerful tool for studying enzyme and signaling pathways. Further research on the mechanism of action and potential applications of compound X may lead to new treatments for a variety of diseases.

Synthesis Methods

The synthesis of compound X involves a multi-step process that begins with the reaction of 2-chloro-5-(1H-pyrazol-1-yl)benzoic acid with an azetidine-3-carboxylic acid derivative. The resulting intermediate is then subjected to a series of chemical reactions, including cyclization and deprotection, to yield the final product. This synthesis method has been optimized to produce high yields of pure compound X, making it suitable for large-scale production.

Scientific Research Applications

Compound X has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that compound X has potent anti-tumor activity and can induce apoptosis in cancer cells. Additionally, compound X has been shown to have anti-inflammatory properties, making it a potential treatment for a variety of inflammatory diseases.

Properties

IUPAC Name

(2-chloro-5-pyrazol-1-ylphenyl)-(3-pyridin-4-ylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O/c19-17-3-2-15(23-9-1-6-21-23)10-16(17)18(24)22-11-14(12-22)13-4-7-20-8-5-13/h1-10,14H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVLSYKJXRBPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=CC(=C2)N3C=CC=N3)Cl)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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